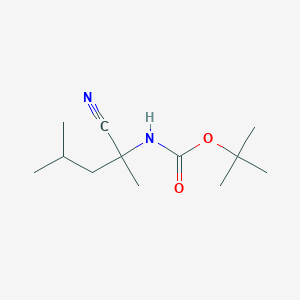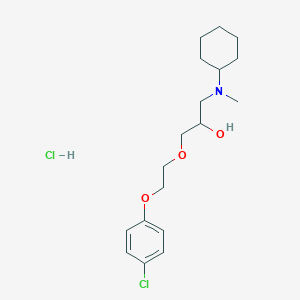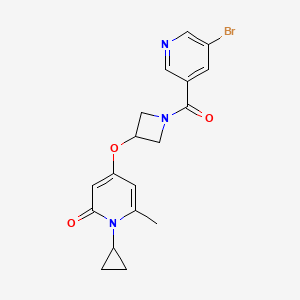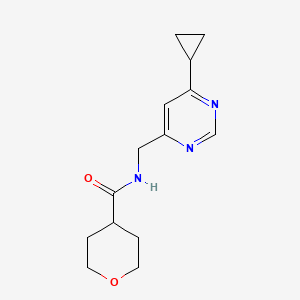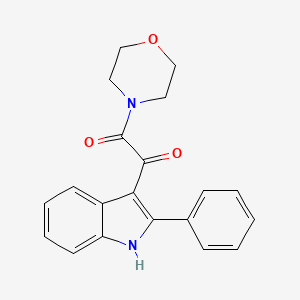
1-morpholino-2-(2-phenyl-1H-indol-3-yl)-1,2-ethanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"1-morpholino-2-(2-phenyl-1H-indol-3-yl)-1,2-ethanedione" is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and properties. While specific information on this exact compound is limited, research on similar compounds provides valuable insights.
Synthesis Analysis
Research on compounds with morpholine structures, such as in the study by Lin-han (2010), indicates that they can be synthesized using starting materials like morpholine, sulfur, and biphenyl-ethyl ketone under specific conditions like microwave irradiation. This process typically involves optimization of reaction conditions to achieve desired yields (Zhang Lin-han, 2010).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, such as the one conducted by Mendoza et al. (2009), often reveals details like the conformation of the morpholine ring and the dihedral angles between phenyl rings. Such studies are crucial for understanding the compound's spatial arrangement and potential reactivity (Angel Mendoza, David M Aparicio, et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives are diverse. For example, studies like the one by Balaskar et al. (2016) show that morpholinium compounds can act as catalysts in condensation reactions, highlighting their potential reactivity and usefulness in various chemical processes (Ravi S. Balaskar, B. Shingate, et al., 2016).
Physical Properties Analysis
Physical properties of morpholine derivatives, such as those studied by Lin et al. (2012), often involve analyzing conformations and intermolecular interactions. This information is crucial for understanding how the compound behaves under different conditions (Hui Lin, Weiyao Wu, et al., 2012).
Chemical Properties Analysis
Chemical properties, such as antioxidant activities in morpholine derivatives, have been studied by Drapak et al. (2019). Their research highlights the significance of molecular descriptors like lipophilicity, polarisation, and energy parameters in determining antioxidant activity, offering insights into the chemical properties of morpholine-based compounds (І. Drapak, B. Zimenkovsky, et al., 2019).
Wissenschaftliche Forschungsanwendungen
Morpholine in Food Safety
Morpholine, a chemical used in wax coatings for fruits, has been examined for its dietary exposure and potential health concerns. A study in China analyzed morpholine concentrations in fruits and juices, determining that dietary exposure was lower than the acceptable daily intake, posing no health concerns (Cao et al., 2019).
Morpholine in Ophthalmology
Research has investigated the enhancement of corneal absorption for certain mydriatic solutions, highlighting the effectiveness of buffers like sodium borate and the potential benefits of adding viscolizers to increase the dilation effect, particularly in specific ethnic groups (Wang & Hammarlund, 1970).
Morpholine in Dermatology
Studies have explored contact allergies to Bioban P 1487, which contains active ingredients related to morpholine. Although both active ingredients in Bioban P 1487 are contact sensitizers, identifying the specific sensitizing hapten in patients with contact allergy remains challenging (Gruvgerger et al., 1996).
Morpholine in Anesthesia
Org 9426, a derivative of morpholine, has been assessed for its neuromuscular blocking effects in anaesthetized patients. The study suggests that Org 9426 could offer advantages in terms of the rate of development of good intubating conditions compared to existing agents (Wierda et al., 1990).
Morpholine in Cancer Research
Studies have investigated the bioavailability and pharmacokinetics of AVI-4126, a morpholino oligomer targeting c-MYC, in solid tumors. The research indicates the potential of using morpholino oligomers in human cancer clinical trials (Devi et al., 2005).
Morpholine in Neuro-Oncology
The efficacy of KRN8602, a morpholino anthracycline, has been assessed in malignant glioma patients, demonstrating modest activity with manageable toxicity. This suggests further evaluation in malignant glioma treatment might be beneficial (Kuratsu et al., 2000; Kuratsu et al., 1999).
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-2-(2-phenyl-1H-indol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-19(20(24)22-10-12-25-13-11-22)17-15-8-4-5-9-16(15)21-18(17)14-6-2-1-3-7-14/h1-9,21H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERBPIDAWSRRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

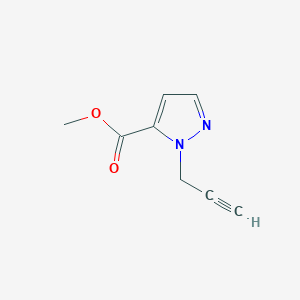

![N-benzyl-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2488644.png)

![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2488646.png)
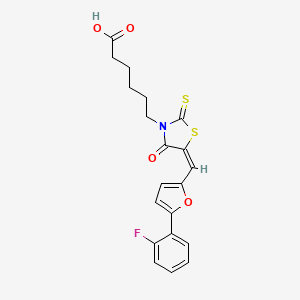
![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride](/img/no-structure.png)

